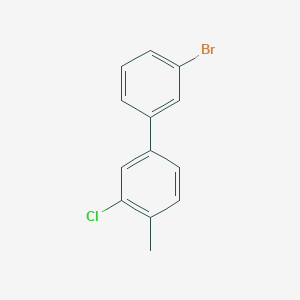

3-Bromo-3'-chloro-4'-methylbiphenyl

CAS No.:

Cat. No.: VC13559351

Molecular Formula: C13H10BrCl

Molecular Weight: 281.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10BrCl |

|---|---|

| Molecular Weight | 281.57 g/mol |

| IUPAC Name | 4-(3-bromophenyl)-2-chloro-1-methylbenzene |

| Standard InChI | InChI=1S/C13H10BrCl/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8H,1H3 |

| Standard InChI Key | JPXUVPJOGOYWBW-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C2=CC(=CC=C2)Br)Cl |

| Canonical SMILES | CC1=C(C=C(C=C1)C2=CC(=CC=C2)Br)Cl |

Introduction

3-Bromo-3'-chloro-4'-methylbiphenyl is an organic compound belonging to the biphenyl family, characterized by its molecular formula CHBrCl. This compound features a biphenyl backbone with specific substituents: a bromine atom at the 3-position, a chlorine atom at the 3'-position, and a methyl group at the 4'-position. The presence of these halogen and alkyl substituents significantly influences its chemical properties and potential applications.

Synthesis Methods

The synthesis of biphenyl derivatives often involves cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used for forming carbon-carbon bonds between two aryl groups. This method typically requires a palladium catalyst and a boronic acid derivative as a coupling partner.

textExample Synthesis: - Starting Materials: 3-Bromophenylboronic acid, 3'-Chloro-4'-methylphenyl bromide - Catalyst: Palladium(0) complex - Conditions: Aqueous base (e.g., Na\(_2\)CO\(_3\)), solvent mixture (e.g., toluene, water)

Biological and Chemical Applications

Biphenyl derivatives, including 3-Bromo-3'-chloro-4'-methylbiphenyl, have been explored for their potential in medicinal chemistry and materials science. Their biological activity can be influenced by the specific arrangement of substituents, which may interact with enzymes or receptors in biological systems.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential for antimicrobial and anticancer activities due to interactions with biological targets |

| Materials Science | Possible use in the development of new materials with unique optical or electrical properties |

Research Findings and Future Directions

Research on biphenyl derivatives often focuses on optimizing their chemical properties for specific applications. For instance, substituent modifications can enhance hydrophobic interactions, which are crucial in drug design for improving potency and selectivity. Future studies should aim to elucidate the exact biological mechanisms and therapeutic potential of 3-Bromo-3'-chloro-4'-methylbiphenyl through detailed biochemical assays and molecular modeling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume